Trimethylenedioxy-3,3'-bis(N-methylpyridinium-2-aldoxime) Trimethylenedioxy-3,3'-bis(N-methylpyridinium-2-aldoxime)
Brand Name: Vulcanchem
CAS No.: 135221-03-3
VCID: VC21207185
InChI: InChI=1S/C17H20N4O4.2HI/c22-18-6-10-20-8-1-4-16(14-20)24-12-3-13-25-17-5-2-9-21(15-17)11-7-19-23;;/h1-2,4-9,14-15H,3,10-13H2;2*1H/b18-6+,19-7+;;
SMILES: C1=CC(=C[N+](=C1)CC=NO)OCCCOC2=C[N+](=CC=C2)CC=NO.[I-].[I-]
Molecular Formula: C17H22I2N4O4
Molecular Weight: 600.2 g/mol

Trimethylenedioxy-3,3'-bis(N-methylpyridinium-2-aldoxime)

CAS No.: 135221-03-3

Cat. No.: VC21207185

Molecular Formula: C17H22I2N4O4

Molecular Weight: 600.2 g/mol

* For research use only. Not for human or veterinary use.

Trimethylenedioxy-3,3'-bis(N-methylpyridinium-2-aldoxime) - 135221-03-3

Specification

CAS No. 135221-03-3
Molecular Formula C17H22I2N4O4
Molecular Weight 600.2 g/mol
IUPAC Name (NE)-N-[2-[3-[3-[1-[(2E)-2-hydroxyiminoethyl]pyridin-1-ium-3-yl]oxypropoxy]pyridin-1-ium-1-yl]ethylidene]hydroxylamine;diiodide
Standard InChI InChI=1S/C17H20N4O4.2HI/c22-18-6-10-20-8-1-4-16(14-20)24-12-3-13-25-17-5-2-9-21(15-17)11-7-19-23;;/h1-2,4-9,14-15H,3,10-13H2;2*1H/b18-6+,19-7+;;
Standard InChI Key NLSBKPYEIDTJNH-SKXZHHINSA-N
Isomeric SMILES C1=CC(=C[N+](=C1)C/C=N/O)OCCCOC2=C[N+](=CC=C2)C/C=N/O.[I-].[I-]
SMILES C1=CC(=C[N+](=C1)CC=NO)OCCCOC2=C[N+](=CC=C2)CC=NO.[I-].[I-]
Canonical SMILES C1=CC(=C[N+](=C1)CC=NO)OCCCOC2=C[N+](=CC=C2)CC=NO.[I-].[I-]

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator